Mexiletine - 180966-61-4

Mexiletine

Catalog Number: EVT-1182963
CAS Number: 180966-61-4
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mexiletine is an antiarrhythmic agent, structurally analogous to lidocaine, primarily used in scientific research for investigating its effects on various biological systems. [] Mexiletine is classified as a class Ib antiarrhythmic drug. [] It plays a crucial role in scientific research for understanding its interactions with ion channels, its metabolic pathways, and its potential therapeutic applications in areas beyond cardiac arrhythmias. [, , ]

Future Directions
  • Optimization of Mexiletine Therapy: Further research is needed to optimize mexiletine dosing strategies for various applications, considering its narrow therapeutic window and potential for cardiodepressant effects in patients with severe left ventricular dysfunction. []
  • Drug Interactions: Given mexiletine's metabolic pathways involving CYP enzymes, further research is needed to fully elucidate its potential for drug interactions, particularly with psychotropic medications, and to establish guidelines for safe co-administration. [, , ]
  • Novel Therapeutic Applications: Exploring mexiletine's potential in other therapeutic areas beyond cardiac arrhythmias and myotonia holds promise. This includes investigating its neuroprotective effects in models of brain ischemia and its effectiveness in treating other pain conditions. []
  • Development of Mexiletine Analogs: Designing and synthesizing mexiletine analogs with improved pharmacokinetic properties, enhanced target specificity, and reduced toxicity is an important area for future research. [] This may lead to the development of more effective and safer therapeutic options.

Lidocaine

    Relevance: Lidocaine shares structural and electrophysiological similarities with mexiletine. Both compounds are often mentioned together in the context of ventricular arrhythmia treatment. Mexiletine is considered an alternative to lidocaine in some cases, particularly for oral administration. One study found mexiletine to be as effective as lidocaine in treating ventricular premature contractions but with less impact on blood pressure []. Another study suggests that both drugs, when administered systemically, may produce analgesia via an antinociceptive effect through the central or peripheral nervous system []. One study compared the effects of lidocaine and mexiletine on ATP-sensitive K+ currents and found that lidocaine reduces while mexiletine increases these currents in cardiac myocytes [].

Hydroxymethylmexiletine

    Relevance: This compound is a key product of mexiletine metabolism, highlighting the importance of hepatic metabolism in mexiletine elimination []. This metabolic pathway influences the pharmacokinetic profile of mexiletine.

p-Hydroxymexiletine

    Relevance: Similar to hydroxymethylmexiletine, p-hydroxymexiletine is a product of mexiletine metabolism, providing further insight into the metabolic pathways involved in mexiletine breakdown []. The formation of both p-hydroxymexiletine and hydroxymethylmexiletine is influenced by CYP1A2 and CYP2D6 enzymes [].

N-Hydroxymexiletine Glucuronide

    Relevance: This compound represents a major metabolic pathway of mexiletine disposition and highlights the involvement of metabolic pathways beyond CYP2D6 in the drug's metabolism [, ]. Additionally, the formation of N-hydroxymexiletine glucuronide exhibits stereoselectivity, suggesting different rates of metabolism for the R- and S-enantiomers of mexiletine [].

Mexiletine Carboxyloxy Beta-D-Glucuronide

    Relevance: This metabolite is formed through a unique metabolic pathway involving the addition of a carbonyloxy group to mexiletine. This discovery further expands our understanding of mexiletine metabolism and elimination [].

R(-)-Mexiletine and S(+)-Mexiletine

    Relevance: The existence of these enantiomers and their distinct pharmacokinetic properties are crucial for understanding mexiletine's overall disposition and potential for drug interactions []. Notably, the R(-)-enantiomer tends to exhibit higher serum concentrations in the initial hours after administration, and its clearance is influenced by factors like smoking and CYP1A2 activity [, ].

m-Hydroxymexiletine (MHM)

    Relevance: MHM is structurally similar to mexiletine but has a hydroxyl group at the meta position of the aromatic ring. MHM has shown similar activity to mexiletine in an animal model of arrhythmia but is a weaker hERG channel blocker []. This makes it a potentially safer alternative to mexiletine, as hERG channel blockade is associated with cardiac toxicity.

Quinidine

    Relevance: Quinidine is used in studies to selectively inhibit CYP2D6, a key enzyme involved in mexiletine metabolism, thereby helping researchers understand the role of this pathway in mexiletine disposition and the potential for drug-drug interactions [, ].

Ciprofloxacin

    Relevance: Ciprofloxacin is used in research to assess the contribution of CYP1A2 to mexiletine clearance and the potential for drug interactions between these agents []. This interaction is particularly relevant in smokers, who may have increased CYP1A2 activity, potentially leading to altered mexiletine pharmacokinetics [].

Theophylline

    Relevance: The interaction between mexiletine and theophylline has been proposed as evidence of mexiletine's metabolism by CYP1A2 []. This interaction highlights the potential for mexiletine to affect the clearance of other drugs metabolized by the same enzyme.

Classification
  • Type: Antiarrhythmic agent (Class Ib)
  • Chemical Formula: C₁₁H₁₇NO
  • Molecular Weight: Approximately 179.26 g/mol
  • Synonyms: (±)-1-(2,6-dimethylphenoxy)propan-2-amine, Mexilétine
Synthesis Analysis

The synthesis of mexiletine can be achieved through several methods, with notable techniques including:

  1. Hydrolytic Kinetic Resolution: This method utilizes Jacobsen's catalyst to achieve enantiomerically pure (R)-mexiletine from terminal epoxides. The process involves hydrolytic resolution, which allows for the selective formation of one enantiomer over the other, enhancing the yield of the desired compound .
  2. Reaction with Chloroacetone: Another common synthesis route involves reacting the sodium salt of 2,6-dimethylphenol with chloroacetone to produce 1-(2,6-dimethylphenoxy)-2-propanone, which can then be further processed to yield mexiletine .
  3. Enantioselective Synthesis: Various synthetic routes have been developed to produce both racemic and homochiral forms of mexiletine. Analytical methods for enantioseparation and enantiomeric excess determination are also critical in these processes .
Molecular Structure Analysis

Mexiletine features a complex molecular structure characterized by:

  • Core Structure: The compound contains a phenoxy group linked to a propanamine backbone.
  • Stereochemistry: It exists as two enantiomers due to the chiral center at the propanamine moiety. The (R)-enantiomer is typically more pharmacologically active.
  • Key Data:
    • Melting Point: 203-205 °C
    • Solubility: Approximately 8.25 mg/mL in water
    • LogP (Partition Coefficient): 2.15, indicating moderate lipophilicity.

The molecular structure can be represented as follows:

Mexiletine Structure  1 2 6 dimethylphenoxy propan 2 amine\text{Mexiletine Structure }\text{ 1 2 6 dimethylphenoxy propan 2 amine}
Chemical Reactions Analysis

Mexiletine participates in various chemical reactions, primarily involving:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for modifying the phenoxy group or the amine functionality to create analogs or derivatives with altered pharmacological properties.
  2. Metabolism: In vivo, mexiletine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, leading to several metabolites like meta-hydroxymexiletine (MHM), which also exhibit biological activity .
Mechanism of Action

Mexiletine acts primarily as a sodium channel blocker:

Physical and Chemical Properties Analysis

Mexiletine's physical and chemical properties are essential for understanding its behavior in biological systems:

  • State: Solid
  • Melting Point: 203-205 °C
  • Solubility: Water solubility is about 8.25 mg/mL.
  • pKa: Approximately 9.2, indicating it is a weak base.
  • Protein Binding: Around 50-60%, affecting its bioavailability and distribution.

These properties influence its absorption, distribution, metabolism, and excretion profiles.

Applications

Mexiletine has several significant applications:

  1. Antiarrhythmic Therapy: It is primarily used for treating ventricular arrhythmias and has been shown effective in patients with long QT syndrome type 3 .
  2. Chronic Pain Management: The drug has applications in treating neuropathic pain conditions such as diabetic neuropathy and skeletal muscle channelopathies.
  3. Research Applications: Ongoing studies explore modifications to mexiletine's structure to reduce toxicity and enhance efficacy through dynamic medicinal chemistry approaches .
Introduction to Mexiletine

Historical Development and Pharmacological Classification

Mexiletine was first synthesized in 1969 by Boehringer Ingelheim, with initial clinical results for ventricular arrhythmias published in 1973 [3]. As a Class IB antiarrhythmic agent under the Vaughan-Williams classification, it inhibits voltage-gated sodium channels in cardiomyocytes. Its mechanism involves use-dependent blockade, preferentially binding to open or inactivated sodium channels during depolarization, thereby reducing the maximum upstroke velocity (Vmax) of cardiac action potentials [3] [10]. Unlike Class IA agents, mexiletine shortens action potential duration and effective refractory period in ventricular tissue, minimizing proarrhythmic risks in ischemic conditions [4] [5]. The drug’s structural similarity to lidocaine earned it the designation "oral lidocaine," though its oral bioavailability (∼90%) permits chronic administration [4] [8].

Table 1: Key Pharmacodynamic Properties of Mexiletine

PropertyEffectClinical Relevance
Sodium Channel BlockadeTonic and use-dependent inhibition of INaSuppresses ventricular tachycardia
Action Potential DurationShortens duration in Purkinje fibersReduces refractoriness in damaged myocardium
Late INa (INa-L) BlockadeModest inhibition of pathological late sodium currentShortens QT interval in Long QT Syndrome Type 3
Hemodynamic ImpactNegligible effect on blood pressure or contractilitySafe in heart failure patients

Structural Analogues and Chemical Lineage

Mexiletine ((±)-1-(2,6-dimethylphenoxy)propan-2-amine) shares a chemical backbone with lidocaine, differing by the replacement of an amide group with an amine moiety, which confers oral bioavailability [4] [8]. Its core structure comprises a hydrophobic aromatic ring (2,6-dimethylphenol) linked to a hydrophilic aminoalkyl chain. This configuration enables interaction with Domain IV of voltage-gated sodium channels (NaV1.5 in cardiac tissue; NaV1.4 in skeletal muscle) [8]. Modifications to the chiral center near the amino group significantly alter pharmacodynamics:

  • Isopropyl substitution (e.g., Me5 derivative): Enhances use-dependent blockade by 40-fold compared to mexiletine [8].
  • Tetramethyl-pyrroline conjugation (e.g., CI16): Combines sodium channel inhibition with antioxidant properties, targeting oxidative stress in muscular dystrophies [8].

Table 2: Structural Derivatives of Mexiletine and Functional Enhancements

CompoundStructural ModificationKey Pharmacological Improvement
Me5Isopropyl group on chiral center40-fold increase in use-dependent sodium channel blockade
CI16Tetramethyl-pyrroline moietyDual action: sodium channel blockade + ROS scavenging
VM11Pyrroline on amino groupEnhanced cytoprotection in myoblasts under oxidative stress

Global Regulatory Status and Orphan Drug Designations

Mexiletine holds distinct regulatory approvals for cardiac and neurological indications:

  • Cardiac Use: Marketed as Mexitil for ventricular arrhythmias in the US, UK, and Japan [4] [10]. Withdrawal from the European market in 2008 created access barriers, leading to dependence on imports from Canada and Japan [3].
  • Neurological Use: Authorized as Namuscla (Lupin Europe GmbH) by the EMA in 2018 for nondystrophic myotonias (NDM), leveraging orphan drug status [9]. The FDA granted orphan designation for NDM in 2020 [7] [10].

Orphan drug designations were pivotal for neurology indications:

  • EU Designation (2013): For treatment of nondystrophic myotonias (EU/3/13/1126), citing prevalence of <1:10,000 in the EU [9].
  • US Designation (2020): Recognized for myotonic disorders affecting <200,000 individuals in the US [7] [10].

These designations enabled market exclusivity but triggered price inflation (up to 30-fold for Namuscla), complicating off-label cardiac use due to contraindications in labeling [2] [3].

Table 3: Orphan Drug Designations for Mexiletine

RegionIndicationDesignation YearBrand NameSponsor
EUNondystrophic myotonia2013NamusclaUniversity College London
USMyotonic disorders2020NamusclaLupin Limited

Therapeutic Evolution and Indication Expansion

Initially developed for ventricular arrhythmias, mexiletine’s application expanded due to its modulation of pathological ion channels:

  • Cardiology: Used in Long QT Syndrome Type 3 (LQT3) to suppress gain-of-function sodium channel mutations (e.g., SCN5A variants), shortening QT intervals [3] [6].
  • Neurology: First-line therapy for nondystrophic myotonias (e.g., myotonia congenita), reducing muscle stiffness via skeletal sodium channel (NaV1.4) blockade [8] [9].
  • Investigational Uses: Chronic pain management and neonatal epilepsy, though formal approvals remain limited [8] [10].

Table 4: Approved vs. Off-Label Therapeutic Applications

IndicationMechanismRegulatory Status
Ventricular arrhythmiasPeak INa inhibition in cardiomyocytesApproved (US, JP, UK; withdrawn in EU)
Nondystrophic myotoniaUse-dependent NaV1.4 blockade in skeletal muscleApproved (EU/US orphan designation)
Long QT Syndrome Type 3Selective INa-L inhibitionOff-label (supported by clinical trials)

Structural Reengineering and Novel Derivatives

Recent medicinal chemistry efforts address limitations of mexiletine:

  • Deuterated Analogs: Deuterium substitution at metabolic soft spots slows hepatic degradation (CYP2D6/CYP1A2), extending half-life and reducing dosing frequency [6].
  • Pyrroline Hybrids (e.g., CI16): Exhibit dual functionality—sodium channel blockade and antioxidant activity. CI16 demonstrates 6-fold greater potency in tonic sodium current inhibition and reverses hydrogen peroxide-induced arrhythmias in aged rat hearts at 10 μM [8].
  • Chiral Resolution: R-(-)-enantiomer shows superior sodium channel blockade versus S-(+)-counterpart, though clinical formulations remain racemic [8] [10].

These innovations aim to enhance target specificity while mitigating proarrhythmic risks at higher doses, leveraging human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for electrophysiological profiling [6].

Properties

CAS Number

180966-61-4

Product Name

Mexiletine

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Solubility

8.25 mg/mL
5.38e-01 g/L

Synonyms

KO 1173
KO-1173
KO1173
KOE 1173
KOE-1173
KOE1173
Mexiletene
Mexiletine
Mexiletine Hydrochloride
Mexitil
Mexitil PL
Mexityl
Novo Mexiletine
Novo-Mexiletine

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.